

# 2-Bromo-3-methylbenzofuran chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-3-methylbenzofuran

Cat. No.: B15323008

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## An In-depth Technical Guide to 2-Bromo-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **2-Bromo-3-methylbenzofuran**. The information is intended to support research and development activities in medicinal chemistry and materials science where this heterocyclic compound serves as a valuable building block.

## Chemical Properties and Structure

**2-Bromo-3-methylbenzofuran**, with the CAS number 38281-48-0, is a substituted aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a furan ring, with a bromine atom at the 2-position and a methyl group at the 3-position of the furan ring.

### 1.1. Physicochemical Properties

The key physicochemical properties of **2-Bromo-3-methylbenzofuran** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	38281-48-0	[1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrO	[1]
Molecular Weight	211.055 g/mol	[1]
Exact Mass	209.96800 u	[1]
LogP (octanol/water)	3.50370	[1]
Polar Surface Area	13.14 Å <sup>2</sup>	[1]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	

## 1.2. Structural and Spectroscopic Data

The structural elucidation of **2-Bromo-3-methylbenzofuran** is typically achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.

### 1.2.1. <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be inferred from the structure and data for similar compounds.

<sup>1</sup> H NMR	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic Protons	7.2 - 7.6	Multiplet	4H
Methyl Protons (-CH <sub>3</sub> )	~2.3	Singlet	3H

<sup>13</sup> C NMR	Expected Chemical Shift (ppm)
Aromatic Carbons	110 - 155
Quaternary Carbon (C-Br)	~115
Quaternary Carbon (C-CH <sub>3</sub> )	~120
Methyl Carbon (-CH <sub>3</sub> )	~10

### 1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C-H (aromatic)	3100 - 3000	Medium
C-H (alkane)	3000 - 2850	Medium
C=C (aromatic)	1600 - 1450	Medium-Strong
C-O (aryl ether)	1250 - 1200	Strong
C-Br	680 - 515	Medium-Strong

### 1.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), **2-Bromo-3-methylbenzofuran** will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br) in a nearly 1:1 ratio.

Ion	m/z	Description
[M] <sup>+</sup>	210	Molecular ion with <sup>79</sup> Br
[M+2] <sup>+</sup>	212	Molecular ion with <sup>81</sup> Br
[M-Br] <sup>+</sup>	131	Loss of bromine atom
Base Peak	131	Typically the most abundant fragment

## Experimental Protocols

### 2.1. Synthesis of **2-Bromo-3-methylbenzofuran**

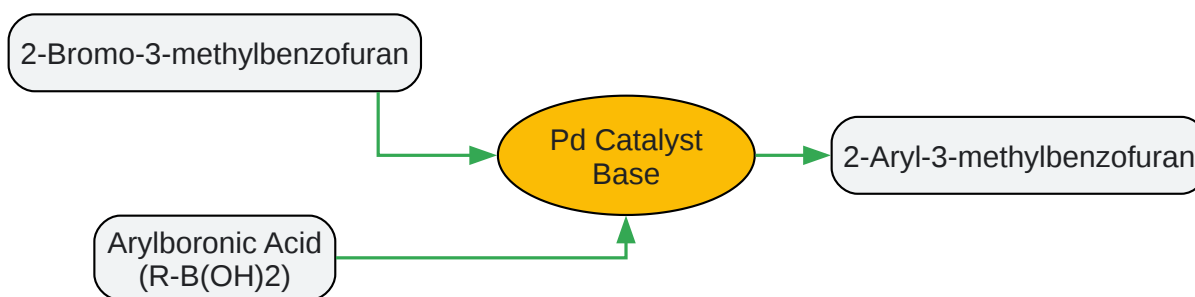
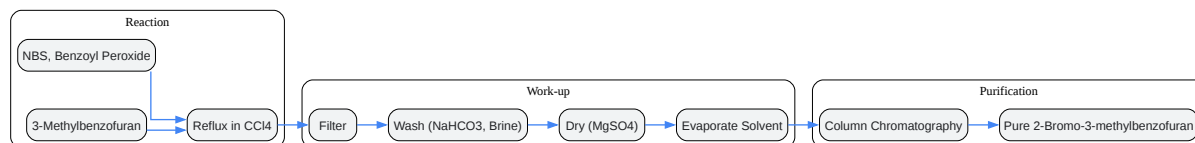
A common method for the synthesis of **2-bromo-3-methylbenzofuran** involves the bromination of 3-methylbenzofuran using N-bromosuccinimide (NBS).

Materials:

- 3-Methylbenzofuran
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (initiator)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable solvent
- Sodium bicarbonate solution (aqueous)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate (eluent)

Procedure:

- Dissolve 3-methylbenzofuran (1 equivalent) in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- After completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **2-Bromo-3-methylbenzofuran**.



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## References

- 1. 2-bromo-3-methyl-1-benzofuran | CAS#:38281-48-0 | Chemsrce [chemsrc.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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